Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-1-azetidinyl)-2-hydroxy-
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Overview
Description
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-1-azetidinyl)-2-hydroxy- is a complex organic compound that belongs to the class of azetidinones. This compound is characterized by its unique structure, which includes a benzamide core, a bromophenyl group, a chloro-substituted azetidinone ring, and hydroxy and methoxy functional groups. The presence of these diverse functional groups makes this compound a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-1-azetidinyl)-2-hydroxy- typically involves multi-step organic synthesis. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the reaction of an imine with a ketene.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromophenyl amine.
Chlorination: The chloro group can be introduced through a chlorination reaction using reagents like thionyl chloride (SOCl2).
Hydroxylation and Methoxylation: The hydroxy and methoxy groups can be introduced through hydroxylation and methoxylation reactions, respectively, using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can occur at the azetidinone ring or the bromophenyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and bromophenyl groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Substituted benzamides, azetidinones
Scientific Research Applications
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-1-azetidinyl)-2-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-1-azetidinyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Benzamide Derivatives: Compounds with similar benzamide cores but different substituents.
Azetidinones: Compounds with similar azetidinone rings but different functional groups.
Bromophenyl Compounds: Compounds with similar bromophenyl groups but different core structures.
Uniqueness
The uniqueness of Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-1-azetidinyl)-2-hydroxy- lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
87444-01-7 |
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Molecular Formula |
C24H21BrClN3O5 |
Molecular Weight |
546.8 g/mol |
IUPAC Name |
N-[3-[(4-bromoanilino)methyl]-3-chloro-2-(3-hydroxy-4-methoxyphenyl)-4-oxoazetidin-1-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C24H21BrClN3O5/c1-34-20-11-6-14(12-19(20)31)21-24(26,13-27-16-9-7-15(25)8-10-16)23(33)29(21)28-22(32)17-4-2-3-5-18(17)30/h2-12,21,27,30-31H,13H2,1H3,(H,28,32) |
InChI Key |
FSSASFIRTVQVTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)N2NC(=O)C3=CC=CC=C3O)(CNC4=CC=C(C=C4)Br)Cl)O |
Origin of Product |
United States |
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